Superior Potency Against Vismodegib-Resistant Smo D473H Mutant: A Direct Head-to-Head Comparison
TAK-441 demonstrates an ~90-fold superior inhibitory potency against the clinically relevant vismodegib-resistant Smo D473H mutant compared to vismodegib itself [1]. In reporter gene assays using D473H-transfected cells, TAK-441 achieved an IC50 of 79 nM, whereas vismodegib exhibited an IC50 of 7100 nM [1]. Binding assays further confirmed that TAK-441 retains nearly equivalent binding affinity for the D473H mutant as it does for wild-type Smo, while vismodegib and cyclopamine show substantially reduced affinity for the mutant [1].
| Evidence Dimension | Inhibitory potency (IC50) against Smo D473H mutant in cellular reporter assay |
|---|---|
| Target Compound Data | 79 nM |
| Comparator Or Baseline | Vismodegib: 7100 nM |
| Quantified Difference | TAK-441 is ~90-fold more potent (7100 / 79 ≈ 89.9) |
| Conditions | D473H-transfected cells, Hedgehog signaling reporter assay |
Why This Matters
This quantitative difference is critical for researchers studying drug-resistant Hedgehog-driven cancers or developing next-generation Smo inhibitors; procurement of TAK-441 is essential when experimental models require sustained pathway inhibition in the presence of the D473H mutation.
- [1] Ishii T, Shimizu Y, Nakashima K, et al. Inhibition mechanism exploration of investigational drug TAK-441 as inhibitor against Vismodegib-resistant Smoothened mutant. European Journal of Pharmacology. 2014;723:305-313. View Source
